For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure of Lysophosphatidylglycerol
This guide provides a comprehensive overview of the chemical structure, properties, and metabolism of lysophosphatidylglycerol (LPG), a bioactive lysophospholipid involved in various physiological and pathological processes.
Core Chemical Structure
Lysophosphatidylglycerol (LPG) is a glycerophospholipid derivative characterized by a glycerol backbone.[1][2] Unlike phosphatidylglycerol, which has two fatty acid chains, LPG possesses only a single fatty acyl chain esterified to the glycerol backbone, typically at the sn-1 or sn-2 position.[1][3] The fundamental structure consists of a glycerol head group linked via a phosphodiester bond to a second glycerol moiety that carries the single O-acyl substituent.[1][2]
The stereochemistry of LPG is defined by the chiral carbon at the sn-2 position of the glycerophosphate unit, leading to distinct enantiomers that can influence its biological activity and interaction with cell membranes.[1]
Below is a diagram illustrating the general chemical structure of lysophosphatidylglycerol.
Caption: General structure of 1-acyl-lysophosphatidylglycerol.
Acyl Chain Variations
The single fatty acid chain in LPG can vary significantly in length and degree of saturation.[2] These variations, which include different carbon chain lengths and the number of double bonds, give rise to a diverse range of LPG species.[4] For instance, the acyl group can be saturated, such as palmitoyl (16:0), or unsaturated, such as oleoyl (18:1). The specific fatty acid attached influences the physical and chemical properties of the LPG molecule, such as its solubility and melting point.[1]
Quantitative Data
The molecular formula and weight of LPG vary depending on the specific acyl chain. The table below provides data for a common species, 1-palmitoyl-sn-glycero-3-phospho-(1'-sn-glycerol).
| Property | Value | Reference |
| IUPAC Name | [(2S)-2,3-dihydroxypropyl] [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | [1][5] |
| Molecular Formula | C₂₂H₄₅O₉P | [1][5] |
| Molecular Weight | 484.56 g/mol | [5] |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--COP(=O)(O)OC--INVALID-LINK--CO | [1] |
| InChI Key | BVJSKAUUFXBDOB-SFTDATJTSA-N | [1] |
Biosynthesis and Degradation Pathways
Lysophosphatidylglycerol is primarily formed through the hydrolysis of phosphatidylglycerol (PG) by phospholipase A1 (PLA1) or phospholipase A2 (PLA2), which remove the fatty acid from the sn-1 or sn-2 position, respectively.[6][7] Conversely, LPG can be re-acylated to form PG by lysophospholipid acyltransferases (LPLATs).[4][8] These enzymatic processes are crucial for maintaining membrane homeostasis and generating signaling molecules.
The diagram below illustrates the key enzymatic pathways for the synthesis and degradation of lysophosphatidylglycerol.
Caption: Synthesis and degradation of lysophosphatidylglycerol.
Experimental Protocols
Extraction and Analysis of Lysophosphatidylglycerol from Biological Samples
A common method for the extraction and analysis of LPG from biological matrices involves lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
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Homogenize tissue or cell samples in a suitable solvent, typically a mixture of chloroform and methanol.
-
Add an internal standard (e.g., a deuterated LPG species) to the homogenate for quantification.
2. Lipid Extraction:
-
Perform a Bligh-Dyer or Folch extraction by adding chloroform and water (or an acidic solution) to the methanol homogenate to create a biphasic system.
-
Vortex the mixture and centrifuge to separate the phases.
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Collect the lower organic phase containing the lipids.
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Dry the lipid extract under a stream of nitrogen.
3. Analysis by LC-MS:
-
Reconstitute the dried lipid extract in a suitable solvent for injection into the LC-MS system.
-
Separate the different lipid species using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Detect and quantify the LPG species using a mass spectrometer, often in negative ion mode, by monitoring for specific precursor and product ions (Multiple Reaction Monitoring - MRM).
The following diagram outlines the general workflow for LPG analysis.
Caption: Experimental workflow for LPG extraction and analysis.
References
- 1. Buy Lysophosphatidylglycerol (EVT-1571474) [evitachem.com]
- 2. lipotype.com [lipotype.com]
- 3. researchgate.net [researchgate.net]
- 4. Update and nomenclature proposal for mammalian lysophospholipid acyltransferases, which create membrane phospholipid diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylglycerol | C22H44O9P- | CID 5289143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of human lysophospholipid acyltransferase 3 - PMC [pmc.ncbi.nlm.nih.gov]
